Cct196969
Overview
Description
CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .
Molecular Structure Analysis
The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .Physical And Chemical Properties Analysis
CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .Scientific Research Applications
- "CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells" by Reigstad et al. (2022). This study explores the effects of CCT196969 on multiple melanoma brain metastasis cell lines. The findings indicate that CCT196969 effectively inhibits proliferation, migration, and survival in these cell lines, with viability IC50 doses ranging from 0.18–2.6 μM. The study also notes a decrease in the expression of specific signaling pathways upon CCT196969 treatment. Additionally, CCT196969 inhibited viability in two B-Raf Proto-Oncogene (BRAF) inhibitor-resistant metastatic melanoma cell lines, suggesting its potential as a treatment for melanoma brain metastasis, including cases resistant to other treatments (Reigstad et al., 2022).
Safety And Hazards
Future Directions
CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .
properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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